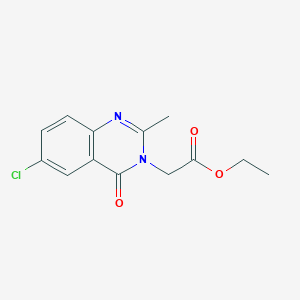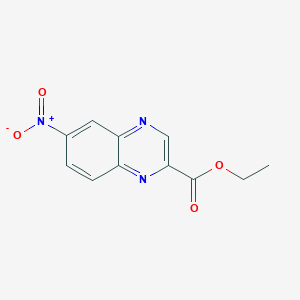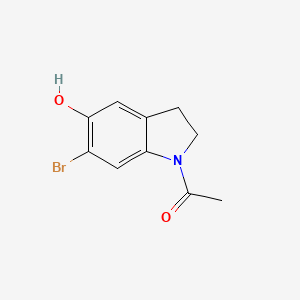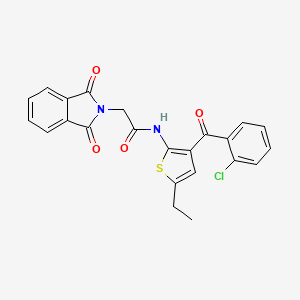
N-(4-Iodo-2-isopropylphenyl)benzamide
Descripción general
Descripción
“N-(4-Iodo-2-isopropylphenyl)benzamide” is a chemical compound with the CAS Number: 509114-15-2 . It has a molecular weight of 365.21 and is commonly known as IBOP or NIBOP. It is a highly potent, selective, and irreversible μ-opioid receptor antagonist.
Synthesis Analysis
The synthesis of benzamides, including “N-(4-Iodo-2-isopropylphenyl)benzamide”, can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The InChI Code of “N-(4-Iodo-2-isopropylphenyl)benzamide” is 1S/C16H16INO/c1-11(2)14-10-13(17)8-9-15(14)18-16(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19) .Physical And Chemical Properties Analysis
“N-(4-Iodo-2-isopropylphenyl)benzamide” is a solid at room temperature .Aplicaciones Científicas De Investigación
Radiolabeling and Imaging Applications
Radiolabeling for Nuclear Medicine : The compound 4-Iodo-N-(2-morpholinoethyl)benzamide, an analog of N-(4-Iodo-2-isopropylphenyl)benzamide, has been synthesized and radiolabeled with Na123I and Na125I for potential use in nuclear medicine. The reaction conditions for efficient radiolabeling have been optimized, showing high radiochemical conversion rates and stability (Tsopelas, 1999).
Melanoma Imaging : Radioiodinated N-(dialkylaminoalkyl)benzamides, closely related to N-(4-Iodo-2-isopropylphenyl)benzamide, have been investigated for their high melanoma uptake, making them promising for melanoma imaging. Their structure-activity relationships were explored to improve melanoma uptake and tissue selectivity (Eisenhut et al., 2000).
Breast Cancer Imaging : Sigma receptor scintigraphy using analogs of N-(4-Iodo-2-isopropylphenyl)benzamide has shown potential for visualizing primary breast tumors. These compounds preferentially bind to sigma receptors overexpressed on breast cancer cells (Caveliers et al., 2002).
Medicinal Chemistry and Drug Development
Anticonvulsant Activity : Compounds like 4-Amino-N-(2-ethylphenyl)benzamide and 4-Amino-N-(2,6-diethylphenyl)benzamide, structurally related to N-(4-Iodo-2-isopropylphenyl)benzamide, have shown significant anticonvulsant activity in various models, suggesting their potential in treating epilepsy (Lambert et al., 1995).
Antipathogenic Activity : New derivatives, including those structurally similar to N-(4-Iodo-2-isopropylphenyl)benzamide, have been synthesized and evaluated for their antipathogenic activity. These compounds have shown significant potential against various pathogens, especially in biofilms (Limban et al., 2011).
Molecular Imaging and Therapy : Benzamide derivatives, including those related to N-(4-Iodo-2-isopropylphenyl)benzamide, have been used for molecular imaging of melanoma and as carriers for cytotoxic agents and enzyme inhibitors. These compounds have diverse applications, including imaging melanoma metastases and potentially as therapeutic agents (Oltmanns et al., 2009).
Organic Chemistry and Synthesis
- Benzoxazole Synthesis : N-(2-iodo-/bromo-phenyl)benzamides, related to N-(4-Iodo-2-isopropylphenyl)benzamide, have been utilized in the copper-catalyzed synthesis of 2-substituted benzoxazoles, demonstrating their utility in organic synthesis (Wu et al., 2014).
Propiedades
IUPAC Name |
N-(4-iodo-2-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO/c1-11(2)14-10-13(17)8-9-15(14)18-16(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAGIOOCFUKYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361754 | |
| Record name | N-(4-IODO-2-ISOPROPYLPHENYL)BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Iodo-2-isopropylphenyl)benzamide | |
CAS RN |
509114-15-2 | |
| Record name | N-(4-IODO-2-ISOPROPYLPHENYL)BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic Acid](/img/structure/B3060459.png)






![2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol](/img/structure/B3060474.png)
![methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate](/img/structure/B3060475.png)




